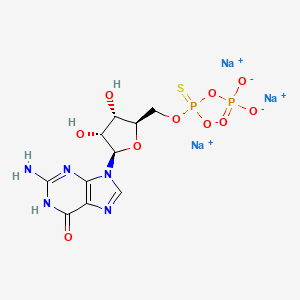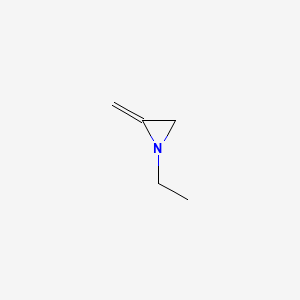
3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile is a heterocyclic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological and pharmacological activities, making them significant in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The reaction proceeds through a Knoevenagel condensation product and an ester enamine intermediate, ultimately forming the dihydropyridine derivative .
Industrial Production Methods
Industrial production of 1,4-dihydropyridines, including this compound, often employs multi-component one-pot and green synthetic methodologies. These methods are favored for their efficiency, simplicity, and environmentally benign nature .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various hydrogenated forms .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile involves its interaction with molecular targets such as calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby exerting vasodilatory and cardiac depressant effects . This mechanism is crucial for its application in treating hypertension and other cardiovascular conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 1,4-dihydropyridines such as nifedipine, amlodipine, and felodipine . These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties .
Uniqueness
3-Acetyl-1-methyl-1,4-dihydropyridine-4-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66720-18-1 |
|---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
3-acetyl-1-methyl-4H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-7(12)9-6-11(2)4-3-8(9)5-10/h3-4,6,8H,1-2H3 |
InChI-Schlüssel |
CXFGTUVQQLLCSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN(C=CC1C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)




![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)




![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)

